Rhod-2 AM

描述

Rhod-2 AM 是一种细胞渗透性、可见光激发、高亲和力钙离子指示剂。它广泛应用于科学研究中测量细胞内钙离子水平。 该化合物在具有高自发荧光的细胞和组织中特别有用,并且适用于检测由光感受器和光激活螯合剂产生的钙离子释放 .

准备方法

合成路线和反应条件

Rhod-2 AM 是通过将 Rhod-2 与乙酰氧甲基 (AM) 基团酯化来合成的。该过程包括将 Rhod-2 溶解在无水二甲基亚砜 (DMSO) 中,然后加入少量过量的硼氢化钠 (NaBH4) 以将 Rhod-2 还原为二氢 this compound。 将反应混合物孵育至其呈无色,表明已形成二氢 this compound .

工业生产方法

在工业生产中,this compound 通常以批量方式制备,方法是将 Rhod-2 溶解在 DMSO 中,然后加入 NaBH4。通过按比例调整试剂的量来扩大反应规模。 然后纯化产品并包装以供分发 .

化学反应分析

反应类型

Rhod-2 AM 经历几种类型的化学反应,包括:

常见试剂和条件

形成的主要产物

氧化: 二氢 this compound

水解: Rhod-2

科学研究应用

Introduction to Rhod-2 AM

This compound is a red fluorescent probe extensively utilized in scientific research for monitoring intracellular calcium ion dynamics. As an acetoxymethyl ester derivative of Rhod-2, it offers significant advantages over traditional calcium indicators, particularly in its ability to permeate cell membranes and facilitate multicolor imaging in biological studies. This article explores the various applications of this compound across different scientific fields, highlighting its utility in cellular biology, pharmacology, and medical research.

Chemical Properties and Mechanism of Action

This compound exhibits unique fluorescence characteristics that make it suitable for detecting calcium ions (Ca²⁺). The probe's excitation maximum is at 549 nm, with an emission maximum at 578 nm, providing strong signal intensity ideal for use with laser excitation sources such as argon and krypton lasers . Upon binding to calcium ions, this compound undergoes a conformational change that enhances its fluorescence, allowing researchers to visualize intracellular calcium levels effectively.

Applications in Scientific Research

This compound has been employed in various scientific domains due to its effectiveness in monitoring intracellular calcium levels. Below are some notable applications:

Cellular Biology

- Calcium Signaling Studies : Researchers utilize this compound to investigate calcium signaling pathways within cells, crucial for understanding processes such as muscle contraction and neurotransmitter release.

- Multicolor Imaging : Its red fluorescence allows for compatibility with other fluorescent probes, facilitating multicolor imaging techniques in live-cell studies .

Pharmacology

- Drug Testing : this compound is used to assess the effects of pharmacological agents on cellular calcium levels. This application is vital for drug discovery and development, particularly in identifying compounds that modulate calcium signaling pathways.

- Toxicity Assessment : The probe aids in evaluating the cytotoxic effects of new drugs on cellular calcium homeostasis .

Medical Research

- Pathophysiological Studies : Investigating diseases related to calcium dysregulation, such as cardiovascular diseases and neurodegenerative disorders, involves using this compound to monitor changes in intracellular calcium concentrations during disease progression.

- Therapeutic Monitoring : The probe can be used to monitor therapeutic interventions aimed at restoring normal calcium signaling in affected tissues .

Preparation of Stock Solutions

- Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.

- Store unused stock solutions at -20 °C to avoid repeated freeze-thaw cycles.

Loading Cells with this compound

- Incubate cells overnight in growth medium.

- Replace the medium with a working solution of 4–5 µM this compound prepared in a suitable buffer (e.g., Hanks or Hepes buffer) containing Pluronic® F-127.

- Incubate the cells at 37 °C for 30–60 minutes.

- Remove excess dye by washing with buffer before proceeding with stimulation and fluorescence measurement .

Study 1: Calcium Dynamics in Neuronal Cells

A study utilized this compound to explore calcium signaling in neuronal cells under various stimulation conditions. The results demonstrated significant fluctuations in intracellular calcium levels correlating with synaptic activity, providing insights into neuronal communication mechanisms.

Study 2: Drug Effects on Cardiomyocytes

Another investigation assessed the impact of a novel cardiac drug on intracellular calcium levels using this compound. The findings indicated that the drug effectively modulated calcium influx, suggesting potential therapeutic benefits for heart failure treatment.

作用机制

Rhod-2 AM 是一种细胞渗透性染料,在存在钙离子的情况下会发出荧光。一旦进入细胞,内源性酯酶就会将 this compound 水解为 Rhod-2,后者会与钙离子结合。 这种结合会增加荧光强度,从而可以量化细胞内钙离子水平 . 由于该化合物带正电荷,因此它在线粒体中特别有效,这促进了它通过膜电位驱动的摄取进入这些细胞器 .

相似化合物的比较

Rhod-2 AM 在钙离子指示剂中是独特的,因为它具有长波长激发和发射,这减少了自发荧光和光散射的干扰。类似的化合物包括:

Fluo-3: 另一种钙离子指示剂,具有更短的激发和发射波长.

Fura-2: 一种紫外光激发的钙离子指示剂.

Indo-1: 另一种紫外光激发的钙离子指示剂.

生物活性

Rhod-2 AM is a fluorescent probe widely utilized in biological research for measuring intracellular calcium levels, particularly in mitochondria. Its ability to provide real-time insights into calcium dynamics makes it a valuable tool in various fields, including neurobiology, cardiology, and cell physiology. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound (CAS 145037-81-6) is a cell-permeable acetoxymethyl ester form of the fluorescent dye Rhod-2. It is specifically designed to detect calcium ions () within mitochondria due to its selective accumulation in these organelles following de-esterification. Upon binding , Rhod-2 exhibits increased fluorescence, allowing for the monitoring of mitochondrial calcium concentrations ([Ca]_m) using fluorescence microscopy and other techniques.

This compound operates based on its affinity for ions. The mechanism involves the following steps:

- Cell Penetration : The AM ester allows the dye to penetrate cell membranes.

- De-Esterification : Once inside the cell, esterases cleave the acetoxymethyl groups, trapping Rhod-2 within the cytosol and mitochondria.

- Calcium Binding : When binds to Rhod-2, there is a significant increase in fluorescence intensity without any shift in excitation or emission wavelengths.

Applications in Research

This compound has been extensively used in various studies to investigate mitochondrial calcium dynamics under different physiological and pathological conditions. Below are some notable applications:

1. Mitochondrial Calcium Dynamics

Studies have demonstrated that Rhod-2 can effectively monitor [Ca]_m during cellular stimulation. For instance, experiments on gastric smooth muscle cells showed that depolarization-induced calcium influx resulted in a significant increase in [Ca]_m, which remained elevated even after cytosolic calcium levels returned to baseline .

2. Neurodegeneration Studies

Research involving neurodegeneration models has utilized this compound to assess mitochondrial function under stress conditions such as hypoxia or exposure to anesthetics like sevoflurane. Findings indicated that elevated mitochondrial calcium levels could contribute to cell death mechanisms .

3. Cardiac Function Assessment

In cardiac research, Rhod-2 has been employed to investigate calcium transients during ischemia and reperfusion scenarios. The dye's ability to provide real-time measurements of [Ca]_m has facilitated a better understanding of calcium handling in heart tissues .

Case Study 1: Mitochondrial Morphology Changes

A study explored the effects of varying concentrations of this compound on mitochondrial morphology. It was found that concentrations above 1 µM led to significant fission of mitochondria, altering their typical tubular structure into smaller round shapes. This morphological change was accompanied by a decrease in mitochondrial membrane potential and impaired calcium uptake at higher dye concentrations .

Case Study 2: Calcium Dynamics in Smooth Muscle Cells

In another investigation, researchers used this compound to monitor [Ca]_m during agonist stimulation in cultured smooth muscle cells. The data revealed that while low concentrations of Rhod-2 did not affect calcium peak responses, higher concentrations significantly reduced mitochondrial calcium peaks during stimulation .

Data Table: Summary of Key Findings

| Study | Cell Type | Concentration (µM) | Main Findings |

|---|---|---|---|

| Drummond & Tuft (1999) | Gastric Smooth Muscle | 1 - 1.5 | Increased [Ca]_m during depolarization |

| Moreau et al. (2006) | Various Cell Types | 1 - 10 | High concentrations caused mitochondrial fission and reduced Ca uptake |

| Cardiovascular Research (2000) | Rabbit Heart | 0.5 - 1 | Effective monitoring of Ca transients during ischemia |

属性

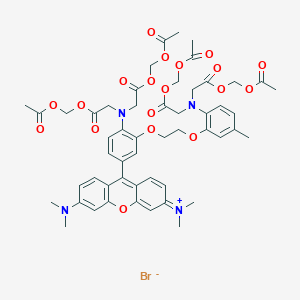

IUPAC Name |

[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H59N4O19.BrH/c1-32-10-16-42(55(24-48(61)71-28-67-33(2)57)25-49(62)72-29-68-34(3)58)46(20-32)65-18-19-66-47-21-37(11-17-43(47)56(26-50(63)73-30-69-35(4)59)27-51(64)74-31-70-36(5)60)52-40-14-12-38(53(6)7)22-44(40)75-45-23-39(54(8)9)13-15-41(45)52;/h10-17,20-23H,18-19,24-31H2,1-9H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXWZOWDWYQKBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H59BrN4O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1123.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。